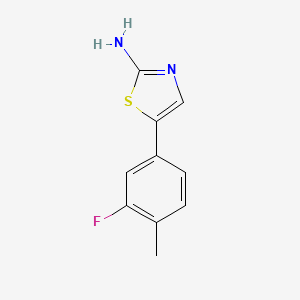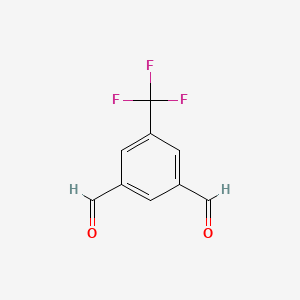
5-(Trifluoromethyl)isophthalaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)isophthalaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to an isophthalaldehyde structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often require a base, such as cesium fluoride, to facilitate the formation of the trifluoromethyl group .
Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)isophthalaldehyde may utilize continuous flow chemistry techniques to enhance efficiency and scalability. This approach allows for precise control over reaction parameters and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Trifluoromethyl)isophthalaldehyde can undergo various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases or nucleophiles.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)isophthalaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 5-(Trifluoromethyl)isophthalaldehyde exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved efficacy in pharmaceutical applications . The aldehyde groups can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
Comparación Con Compuestos Similares
Isophthalaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3,5-Bis(trifluoromethyl)benzaldehyde: Contains two trifluoromethyl groups, leading to increased electron-withdrawing effects and altered reactivity compared to 5-(Trifluoromethyl)isophthalaldehyde.
Uniqueness: this compound is unique due to the presence of a single trifluoromethyl group, which provides a balance between electron-withdrawing effects and reactivity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H5F3O2 |
|---|---|
Peso molecular |
202.13 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)8-2-6(4-13)1-7(3-8)5-14/h1-5H |
Clave InChI |
UZMRPBCAWFNNDP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C=O)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


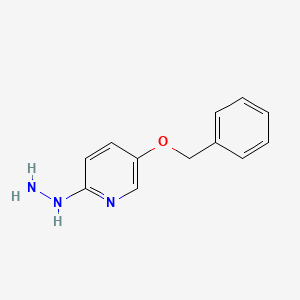
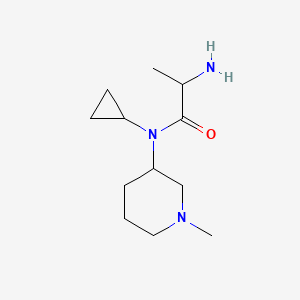
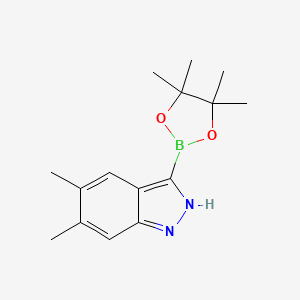
![2-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B14779554.png)


![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14779571.png)
![L-Leucine, N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-4-fluoro-, ethyl ester](/img/structure/B14779575.png)
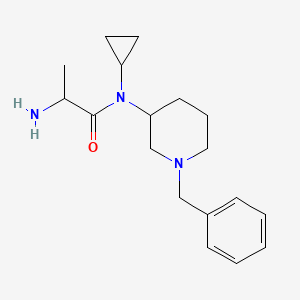
![(13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14779593.png)
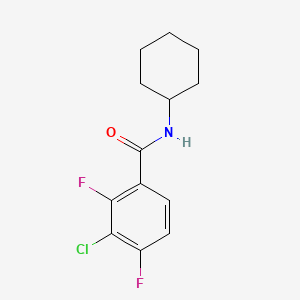

![[(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol](/img/structure/B14779605.png)
